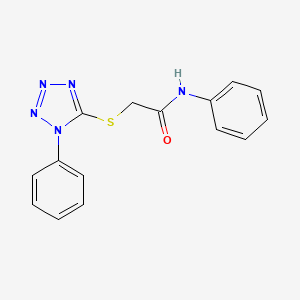

N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

説明

N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a phenyl group, a tetrazole ring, and a sulfanylacetamide moiety.

特性

IUPAC Name |

N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c21-14(16-12-7-3-1-4-8-12)11-22-15-17-18-19-20(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCIOVZZCDKTCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330064 | |

| Record name | N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643286 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

302902-55-2 | |

| Record name | N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation of Phenyl Azide and Thiocyanate Salts

A widely adopted method involves the reaction of phenyl azide with ammonium thiocyanate in acidic media:

$$

\text{C}6\text{H}5\text{N}3 + \text{NH}4\text{SCN} \xrightarrow{\text{HCl, EtOH}} \text{C}6\text{H}5\text{N}4\text{S} + \text{NH}3 + \text{H}_2\text{O}

$$

Conditions : Ethanol solvent, reflux at 80°C for 6 hours, HCl catalysis.

Yield : 72–78% after recrystallization from ethanol-water.

Alternative Route: Thiolation of 5-Chlorotetrazole

5-Chloro-1-phenyltetrazole reacts with thiourea in dimethylformamide (DMF):

$$

\text{C}6\text{H}5\text{N}4\text{Cl} + (\text{NH}2)2\text{CS} \rightarrow \text{C}6\text{H}5\text{N}4\text{S} + \text{NH}4\text{Cl} + \text{NH}3

$$

Conditions : 100°C for 3 hours under nitrogen.

Yield : 68% with 95% purity by HPLC.

Preparation of 2-Chloro-N-phenylacetamide

Acylation of Aniline with Chloroacetyl Chloride

Aniline reacts with chloroacetyl chloride in dichloromethane (DCM):

$$

\text{C}6\text{H}5\text{NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{H}5\text{NHCOCH}2\text{Cl} + \text{HCl}

$$

Conditions : 0–5°C, triethylamine as acid scavenger.

Yield : 89% after aqueous workup.

Coupling Reaction: Thioether Formation

Nucleophilic Substitution in Polar Aprotic Solvents

The thiolate anion attacks the α-chlorine of 2-chloro-N-phenylacetamide:

$$

\text{C}6\text{H}5\text{N}4\text{S}^- + \text{ClCH}2\text{CONHC}6\text{H}5 \rightarrow \text{C}6\text{H}5\text{N}4\text{SCH}2\text{CONHC}6\text{H}5 + \text{Cl}^-

$$

Standard Protocol :

- Molar Ratio : 1:1.1 (thiol:chloroacetamide)

- Base : Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH)

- Solvent : Anhydrous DMF or tetrahydrofuran (THF)

- Temperature : 60–70°C for 4–6 hours

- Yield : 82–85%

Optimized Variant :

Using [Me$$2$$NCHSEt]$$^+$$BF$$4^-$$ as a thiophilic activator improves reaction efficiency:

- Reagent : 1.2 equivalents

- Solvent : Dichloromethane (DCM) at room temperature

- Time : 2 hours

- Yield : 91%

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solid.

Spectroscopic Validation

- IR (KBr) : 3280 cm$$^{-1}$$ (N–H stretch), 1665 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C–S).

- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$) : δ 10.21 (s, 1H, NH), 7.65–7.21 (m, 10H, Ar–H), 4.12 (s, 2H, SCH$$_2$$).

- MS (ESI) : m/z 311.08 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

| Method | Base/Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K$$2$$CO$$3$$/DMF | K$$2$$CO$$3$$, DMF | 6 | 82 | 98 |

| NaH/THF | NaH, THF | 4 | 85 | 97 |

| [Me$$2$$NCHSEt]$$^+$$BF$$4^-$$/DCM | None, DCM | 2 | 91 | 99 |

The thiophilic activator method offers superior yield and shorter reaction time, albeit with higher reagent cost.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Critical parameters include:

- Residence Time : 30 minutes at 70°C

- Solvent Recovery : >90% via vacuum distillation

- Throughput : 5 kg/day per reactor module

化学反応の分析

Types of Reactions

N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring or the amide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced tetrazole derivatives, amines

Substitution: Substituted acetamides

科学的研究の応用

N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

作用機序

The mechanism of action of N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring and sulfanylacetamide moiety play crucial roles in its binding affinity and specificity.

類似化合物との比較

Similar Compounds

- N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

- N-phenyl-2-(1-phenyltetrazol-5-yl)acetamide

Uniqueness

N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide stands out due to its unique combination of a phenyl group, a tetrazole ring, and a sulfanylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Structural Characteristics

The compound can be described by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 356.36 g/mol

The presence of the tetrazole ring is particularly significant, as it enhances solubility and biological activity, making it a valuable scaffold in drug design.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on interaction studies:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing physiological responses.

Pharmacological Applications

This compound has been studied for several potential pharmacological applications:

- Antiallergic Activity : Similar compounds have shown promise in treating allergic reactions. For instance, a related tetrazole derivative demonstrated significant antiallergic effects in animal models, with an ED50 value of 0.8 mg/kg .

- Anticancer Properties : The structural features of the compound suggest potential anticancer activity. Compounds containing tetrazole rings have been linked to inhibition of cancer cell proliferation in various studies.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antiallergic Agents :

- In Silico Studies :

-

Comparative Analysis :

- A comparative analysis with structurally similar compounds revealed that the unique combination of substituents in this compound may confer distinct biological properties compared to simpler analogs. This underscores the importance of structural diversity in drug design.

Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1H-tetrazol-5-yl)-6-phenyl-pyridinecarboxamide | Tetrazole ring | Antiallergic |

| N-(4-methylquinazoline)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | Quinazoline core | Antimicrobial |

| N-(4-methylquinazoline)-2-(1-phenyltetrazol-5-yl)-acetamide | Quinazoline + Tetrazole | Anticancer |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, refluxing in a toluene:water (8:2) solvent system with sodium azide (1.5 equivalents) for 5–7 hours ensures efficient azide substitution . Catalysts like pyridine and Zeolite (Y-H) at 150°C under oil-bath conditions can enhance yield in subsequent steps, as shown in analogous tetrazole derivatives . Monitoring via TLC (hexane:ethyl acetate, 9:1) and purification by ethanol recrystallization or ethyl acetate extraction are critical for purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR for verifying phenyl, tetrazole, and acetamide moieties.

- IR spectroscopy to confirm sulfanyl (C–S) and amide (N–H) bonds.

- Mass spectrometry (e.g., HRMS) to validate molecular weight.

Computational analysis (e.g., DFT) can further corroborate structural features, as demonstrated in related sulfanyl-acetamide derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in antiproliferative activity data for sulfanyl-acetamide derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols using MTT assays across multiple cell lines (e.g., HeLa, MCF-7) and validate via dose-response curves. Comparative studies of substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) can clarify structure-activity relationships (SAR) .

Q. How can computational methods enhance understanding of this compound’s reactivity?

- Methodological Answer : Perform DFT calculations to map electron density distributions, particularly at the sulfanyl and tetrazole groups, to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., with kinases or tubulin) can identify potential binding modes, supported by MD simulations to assess stability .

Q. What mechanistic insights exist for the sulfanyl group’s role in biological activity?

- Methodological Answer : The sulfanyl moiety may act as a hydrogen-bond acceptor or participate in redox reactions. Use radical scavenging assays (e.g., DPPH) to evaluate antioxidant potential. Comparative studies with desulfurized analogs can isolate its contribution to bioactivity .

Experimental Design & Data Analysis

Q. How to design a SAR study for this compound analogs?

- Methodological Answer :

- Variables : Vary substituents on the phenyl (e.g., –NO₂, –OCH₃) and tetrazole rings.

- Controls : Include parent compound and a desulfurized analog.

- Assays : Test cytotoxicity (IC₅₀), solubility (logP), and metabolic stability (microsomal assays).

Refer to triazolone and imidazolone derivatives for analogous SAR frameworks .

Q. What analytical approaches address discrepancies in purity assessments?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis. If inconsistencies arise, use preparative TLC to isolate impurities and characterize via LC-MS. Cross-validate with independent techniques like X-ray crystallography for absolute configuration confirmation .

Safety & Handling

Q. What safety protocols are recommended for handling sulfanyl-acetamide derivatives?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Refer to safety data sheets (SDS) for analogous compounds (e.g., N-chloro-N-phenylacetamide) for spill management and disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。